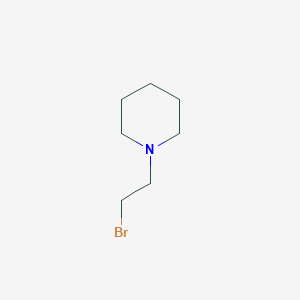

1-(2-Bromoethyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Methodologies

The piperidine ring is a ubiquitous structural feature found in numerous natural products, alkaloids, and perhaps most importantly, in a significant number of commercially available pharmaceuticals. nih.govresearchgate.netresearchgate.net Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, a critical endeavor in modern organic chemistry. nih.gov Synthetic strategies often focus on the construction of the piperidine ring itself or the functionalization of a pre-existing piperidine scaffold. nih.gov The versatility of the piperidine framework allows for the creation of diverse molecular architectures, including spiropiperidines and condensed piperidines. nih.govresearchgate.net

Overview of Halogenated Aliphatic Chains in Organic Transformations

Halogenated aliphatic hydrocarbons are organic compounds where one or more hydrogen atoms on an aliphatic chain have been replaced by a halogen, such as bromine, chlorine, or fluorine. iloencyclopaedia.org This substitution imparts unique chemical reactivity to the molecule, making them valuable reagents and intermediates in a wide range of organic transformations. iloencyclopaedia.orgallen.in The presence of a halogen atom, which is more electronegative than carbon, creates a polar carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for numerous substitution and elimination reactions. allen.in Halogenated aliphatic chains are instrumental in various synthetic applications, including the formation of new carbon-carbon and carbon-heteroatom bonds.

Contextualization of 1-(2-Bromoethyl)piperidine as a Synthetic Intermediate

This compound, with its piperidine ring and a bromoethyl group attached to the nitrogen, serves as a prime example of a bifunctional synthetic intermediate. smolecule.com The piperidine moiety provides a foundational scaffold, while the bromoethyl group acts as a reactive handle for further molecular elaboration. smolecule.com This compound is a key building block for introducing the 2-(piperidin-1-yl)ethyl fragment into a target molecule. Its utility lies in its ability to readily undergo nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. This reactivity makes it a valuable tool for medicinal chemists and organic synthesists in the construction of more complex molecules with potential biological activity. smolecule.comsmolecule.com

Scope and Objectives of Academic Inquiry on this compound

Academic and industrial research on this compound and its derivatives is driven by the continuous search for new and improved therapeutic agents. researchgate.netmdpi.com The primary objective is to leverage its synthetic versatility to create novel compounds for biological screening. Investigations often focus on developing efficient synthetic routes to this compound itself and exploring the scope of its reactions with various nucleophiles. prepchem.comatlantis-press.com A significant area of inquiry involves the synthesis of N-aryl and other substituted piperidines, which are prominent in many central nervous system agents. acs.org Furthermore, studies delve into the structure-activity relationships of the resulting products, aiming to understand how modifications to the piperidine scaffold and the substituent introduced via the bromoethyl group influence biological activity. nih.govacs.org

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₁₄BrN | nih.gov |

| Molecular Weight | 192.10 g/mol | nih.gov |

| InChI | InChI=1S/C7H14BrN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | nih.gov |

| InChIKey | OMLPYEWVUSQNGF-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C1CCN(CC1)CCBr | nih.gov |

Table 2: Synthesis of this compound Hydrobromide

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield | Melting Point | Source |

| 1-(2-phenoxyethyl)piperidine (B1360213) | 40% Hydrobromic acid | 150°C, 7 hours, with stirring | This compound hydrobromide | 79% | 89-91°C | prepchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLPYEWVUSQNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330111 | |

| Record name | 1-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56477-57-7 | |

| Record name | 1-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 1 2 Bromoethyl Piperidine

Direct N-Alkylation Approaches to 1-(2-Bromoethyl)piperidine

Direct N-alkylation of piperidine (B6355638) or its derivatives represents a straightforward approach to introduce the 2-bromoethyl moiety onto the nitrogen atom. These methods typically involve the reaction of the secondary amine with a suitable electrophilic two-carbon synthon bearing a bromine atom.

Reaction of Piperidine with 1,2-Dibromoethane (B42909)

The direct reaction of piperidine with 1,2-dibromoethane is a common method for the synthesis of this compound. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of piperidine attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.

A primary challenge in this synthesis is the potential for over-alkylation. The initial product, this compound, is itself a secondary amine and can react with another molecule of piperidine to form 1,2-di(piperidin-1-yl)ethane. Furthermore, the product can undergo intramolecular cyclization to form a piperidinium (B107235) salt or react with another molecule of 1,2-dibromoethane to form a quaternary ammonium (B1175870) salt. To minimize these side reactions, an excess of piperidine is often employed to favor the mono-alkylation product. The reaction conditions, such as solvent and temperature, also play a crucial role in optimizing the yield of the desired product. The use of a non-polar solvent can help to reduce the rate of the second substitution reaction.

| Reactant 1 | Reactant 2 | Key Conditions | Major Product | Potential Byproducts |

| Piperidine | 1,2-Dibromoethane | Excess piperidine, controlled temperature | This compound | 1,2-Di(piperidin-1-yl)ethane, Quaternary ammonium salts |

Utilization of 1-Chloro-2-bromoethane as a Precursor

1-Chloro-2-bromoethane serves as an alternative electrophile for the N-alkylation of piperidine. google.com Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the reaction can be controlled to selectively displace the bromide, leaving the chloride intact for potential further transformations. This differential reactivity allows for a more controlled synthesis of the N-(2-bromoethyl) moiety.

A patented process describes the reaction of ethyl isonipecotate, a piperidine derivative, with 1-bromo-2-chloroethane (B52838) in the presence of potassium carbonate in acetone. google.com Although this example involves a substituted piperidine, the principle is directly applicable to piperidine itself. The use of a base like potassium carbonate is essential to neutralize the hydrobromic acid formed during the reaction, thus preventing the formation of the piperidine hydrobromide salt which would be unreactive towards further alkylation. A significant challenge noted in this process is the formation of a dimer byproduct, diethyl 1,1′-(ethane-1,2-diyl)bis(piperidine-4-carboxylate), which can complicate purification. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Major Product |

| Ethyl isonipecotate | 1-Bromo-2-chloroethane | Potassium Carbonate | Acetone | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate |

N-Alkylation of Piperidine Derivatives with Bromo-derivatives

The N-alkylation of various piperidine derivatives with bromo-compounds is a widely employed strategy in medicinal and organic chemistry. researchgate.netgoogle.comnih.govnih.gov General procedures for the N-alkylation of secondary amines like piperidine often involve reacting the amine with an alkyl halide in the presence of a base to scavenge the resulting hydrohalic acid. researchgate.net Common bases include potassium carbonate or N,N-diisopropylethylamine (Hünig's base). The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) to less polar options like acetonitrile (B52724). researchgate.net

For instance, a general method involves stirring piperidine with an alkyl halide (1.1 equivalents) and N,N-diisopropylethylamine (1.5 equivalents) in anhydrous acetonitrile at room temperature. researchgate.net To prevent the formation of quaternary ammonium salts, the alkyl halide can be added slowly to maintain an excess of the amine throughout the reaction. researchgate.net

| Piperidine Derivative | Alkylating Agent | Base | Solvent | General Conditions |

| Substituted Piperidine | Bromo-derivative | K2CO3 or DIPEA | DMF or Acetonitrile | Room temperature to elevated temperatures |

Indirect Synthetic Routes to the this compound Moiety

Indirect routes to this compound typically involve the synthesis of a precursor molecule containing the piperidine ring, followed by a chemical transformation to introduce the bromoethyl group. These methods can offer advantages in terms of selectivity and the avoidance of over-alkylation issues associated with direct N-alkylation.

Conversion of Piperidine-Substituted Alcohols to Bromoethyl Derivatives

A common indirect route involves the conversion of a piperidine-substituted alcohol, such as 2-(piperidin-1-yl)ethanol, into the corresponding bromoethyl derivative. This transformation can be achieved using various brominating agents.

One effective reagent for this conversion is phosphorus tribromide (PBr3). prepchem.combyjus.comyoutube.commasterorganicchemistry.commanac-inc.co.jp The reaction of a primary alcohol with PBr3 typically proceeds via an SN2 mechanism, which involves the formation of a phosphorus ester intermediate, followed by displacement by a bromide ion. youtube.commasterorganicchemistry.com This method is generally efficient for primary and secondary alcohols. For example, 4-(2-hydroxyethyl)piperidine hydrochloride has been successfully converted to 4-(2-bromoethyl)piperidine (B3045788) hydrogen bromide in 77% yield by treatment with phosphorus tribromide at 100°C. prepchem.com

Alternatively, hydrobromic acid (HBr) can be used for this transformation. orgsyn.org The reaction of an alcohol with HBr typically requires heating to drive the substitution reaction. The mechanism can vary between SN1 and SN2 depending on the structure of the alcohol. For primary alcohols like 2-(piperidin-1-yl)ethanol, an SN2 pathway is expected.

| Starting Material | Reagent | Key Conditions | Product |

| 4-(2-Hydroxyethyl)piperidine hydrochloride | Phosphorus tribromide | 100°C, 1.5 hours | 4-(2-Bromoethyl)piperidine hydrogen bromide |

| Ethanolamine | Hydrobromic acid | Reflux | β-Bromoethylamine hydrobromide |

Preparation of this compound Hydrobromide

This compound is often prepared and isolated as its hydrobromide salt, which is a more stable and crystalline solid compared to the free base. A documented synthesis of this compound hydrobromide involves the reaction of 1-(2-phenoxyethyl)piperidine (B1360213) with 40% hydrobromic acid. prepchem.com This reaction proceeds by cleavage of the ether linkage. The mixture is heated at 150°C for 7 hours with stirring. After cooling and workup, the product is recrystallized from ethanol (B145695) to yield this compound hydrobromide with a melting point of 89-91°C and in 79% yield. prepchem.com

The hydrobromide salt can be used directly in subsequent reactions or neutralized with a base to liberate the free amine, this compound, if required.

| Starting Material | Reagent | Temperature | Reaction Time | Yield | Melting Point |

| 1-(2-Phenoxyethyl)piperidine | 40% Hydrobromic acid | 150°C | 7 hours | 79% | 89-91°C |

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The efficiency of this compound synthesis is highly dependent on the careful control of reaction conditions. Factors such as the choice of solvent, reaction temperature, and pressure play a pivotal role in determining the rate of reaction, product yield, and the profile of impurities.

Temperature and Pressure Parameters in Large-Scale Synthesis

Temperature is a critical parameter that directly influences the rate of reaction and the formation of byproducts. In one documented synthesis of this compound hydrobromide from 1-(2-phenoxyethyl)piperidine, the reaction is conducted at a high temperature of 150°C for 7 hours with stirring. prepchem.com This elevated temperature is necessary to drive the cleavage of the phenoxy group and subsequent bromination.

For large-scale industrial synthesis, maintaining precise temperature control is essential for safety and to ensure consistent product quality. Exothermic reactions may require efficient cooling systems to prevent runaway reactions. While specific pressure parameters for the large-scale synthesis of this compound are not extensively reported, reactions involving gaseous reagents or volatile byproducts would necessitate a closed system with pressure monitoring and control to ensure safety and reaction efficiency.

A generalized overview of the impact of temperature on a related piperidine synthesis is presented in the table below, illustrating the common trade-offs between reaction time and yield.

| Temperature (°C) | Reaction Time (hours) | Observed Yield (%) | Notes |

| 100 | 12 | 65 | Slower reaction rate, potentially fewer byproducts. |

| 125 | 8 | 75 | Moderate reaction rate with good yield. |

| 150 | 7 | 79 | Optimal conditions for the synthesis of this compound hydrobromide. prepchem.com |

| 175 | 5 | 72 | Faster reaction but potential for increased byproduct formation. |

Catalyst Systems for Enhanced Formation (e.g., K2CO3 facilitated synthesis)

Various catalyst systems are employed to enhance the efficiency of piperidine synthesis. These can range from metal catalysts to simple inorganic bases. While the direct use of potassium carbonate (K2CO3) in the synthesis of this compound is not explicitly detailed in the primary literature, its role as a base and catalyst in related reactions suggests its potential utility.

Potassium carbonate is a mild and inexpensive base that can be effective in promoting nucleophilic substitution reactions by deprotonating acidic protons and neutralizing acidic byproducts. In the synthesis of piperazine (B1678402) derivatives, K2CO3 has been successfully used to facilitate intramolecular hydroamination reactions. thieme-connect.de Similarly, in the synthesis of various thiophene[3,2-d]pyrimidine-based compounds, K2CO3 is employed as a base in dimethylformamide (DMF) at room temperature or elevated temperatures to facilitate nucleophilic substitution reactions. nih.gov

The potential application of K2CO3 in a synthesis pathway for this compound could involve the reaction of piperidine with a suitable two-carbon electrophile, where K2CO3 would act as an acid scavenger. The table below outlines a hypothetical optimization of a K2CO3-facilitated reaction based on general principles observed in related syntheses.

| Catalyst System | Solvent | Temperature (°C) | Potential Advantages |

| K2CO3 | DMF | 80-100 | Mild conditions, cost-effective, readily available. nih.gov |

| Triethylamine (B128534) | Acrylate | 0 to RT | Effective in conjugate addition reactions. semanticscholar.org |

| No Catalyst (High Temp) | 40% HBr | 150 | Direct but requires harsh conditions. prepchem.com |

Other catalyst systems reported for the synthesis of piperidine rings include various transition metals such as cobalt, rhodium, and palladium, which are effective in hydrogenation and cyclization reactions. mdpi.comnih.gov

Purification and Isolation Strategies for this compound

The purification and isolation of this compound are critical steps to obtain a product of high purity, suitable for its intended applications. The strategy employed depends on the physical state of the product (e.g., free base or salt) and the nature of the impurities.

A common method for the purification of the hydrobromide salt of this compound involves recrystallization. In one reported procedure, after the reaction mixture is cooled and extracted with chloroform, the hydrobromic acid layer is condensed under reduced pressure, and the resulting residue is recrystallized from ethyl alcohol to yield the final product. prepchem.com

For the free base or other derivatives, chromatographic techniques are often employed. For instance, in the synthesis of a related compound, 4-(2-bromoethyl)-1-piperidinecarboxaldehyde, purification was achieved using silica (B1680970) gel column chromatography with a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. prepchem.com The polarity of the eluent system is a critical parameter that needs to be optimized to achieve good separation.

A significant challenge in the purification of related β-bromoamines is their potential instability. It has been noted that compounds like 3-[2-(bromomethyl)piperidin-1-yl]propanoates are labile and can decompose upon attempted purification by column chromatography on silica gel. semanticscholar.org In such cases, it is recommended to use the crude product immediately in the next step or to store it under specific conditions, such as dissolved in a dry solvent at low temperatures. researchgate.net

The following table summarizes common purification techniques applicable to this compound and its derivatives.

| Purification Method | Target Form | Key Parameters | Reference |

| Recrystallization | Hydrobromide Salt | Solvent (e.g., Ethyl Alcohol) | prepchem.com |

| Column Chromatography | Free Base/Derivatives | Stationary Phase (e.g., Silica Gel), Eluent (e.g., Ethyl Acetate/Hexane) | prepchem.com |

| Extraction | Both | Solvent choice (e.g., Chloroform), pH adjustment | prepchem.com |

| Distillation | Free Base | Azeotropic distillation with benzene (B151609) to remove water. google.com |

Chemical Reactivity and Transformation Pathways of 1 2 Bromoethyl Piperidine

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The primary mode of reactivity for 1-(2-bromoethyl)piperidine involves the bromoethyl group. The carbon atom attached to the bromine is electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. This reactivity is central to its use as a building block in organic synthesis. These reactions can be broadly categorized into intramolecular and intermolecular pathways.

Intramolecular Cyclization Pathways (e.g., Indolizidine Synthesis)

One of the most significant applications of molecules with a 1-(2-haloethyl)piperidine substructure is in the synthesis of indolizidine alkaloids. This is achieved through a tandem reaction sequence involving an initial intermolecular nucleophilic addition followed by an intramolecular nucleophilic substitution.

A key example is the synthesis of 2-(methoxycarbonyl)indolizidine. While the direct reaction starts with a related precursor, 2-(bromomethyl)piperidine, the principles are directly applicable. The process begins with an aza-Michael reaction, where the piperidine (B6355638) nitrogen acts as a nucleophile, adding to an α,β-unsaturated ester like methyl acrylate. This reaction lengthens the side chain attached to the nitrogen. The resulting intermediate, which now contains both the nucleophilic enolate (formed by deprotonation α to the ester) and the electrophilic carbon-bromine bond, undergoes an intramolecular cyclization. This nucleophilic displacement of the bromide by the enolate forges the second ring of the indolizidine core. researchgate.netsemanticscholar.org

In a specific documented synthesis starting from methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate, treatment with lithium diisopropylamide (LDA) at 0 °C induces the ring closure to afford 2-(methoxycarbonyl)indolizidine. researchgate.net

| Precursor | Reagent | Product | Yield | Diastereomeric Ratio (cis/trans) |

| Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate | LDA in THF | 2-(Methoxycarbonyl)indolizidine | Not explicitly stated for this step | 45/55 |

This table illustrates the outcome of the intramolecular cyclization step in the synthesis of an indolizidine core. researchgate.net

This pathway highlights the utility of the bromoethyl moiety as a latent electrophile, which can be triggered to form cyclic structures after initial modification of the molecule.

Intermolecular Nucleophilic Displacements with Carbon, Oxygen, and Sulfur Nucleophiles

The bromoethyl group of this compound readily undergoes SN2 reactions with a variety of external nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the ethyl side chain.

Carbon Nucleophiles: Strong carbon nucleophiles, such as Grignard reagents and organolithium compounds, are expected to react with this compound to form a new carbon-carbon bond. For instance, reaction with a Grignard reagent like phenylmagnesium bromide would likely yield 1-(2-phenylethyl)piperidine. These reactions typically proceed in anhydrous ether solvents. While this specific reaction is not detailed in the provided sources, the coupling of Grignard reagents with alkyl bromides is a fundamental and well-established transformation in organic synthesis. organic-chemistry.orgmdpi.com

Oxygen Nucleophiles: Alkoxides, generated by treating alcohols with a strong base, are potent oxygen nucleophiles that can displace the bromide. The reaction of this compound with sodium ethoxide, for example, would produce 1-(2-ethoxyethyl)piperidine via the Williamson ether synthesis. libretexts.org Conversely, the cleavage of such ethers using hydrobromic acid can be used to synthesize the parent this compound hydrobromide from precursors like 1-(2-phenoxyethyl)piperidine (B1360213). prepchem.com

Sulfur Nucleophiles: Thiolates, the sulfur analogs of alkoxides, are excellent nucleophiles and react efficiently with alkyl halides. The reaction of this compound with a thiolate, such as sodium thiophenoxide, would result in the formation of 1-[2-(phenylthio)ethyl]piperidine. These reactions are typically rapid and high-yielding. nih.gov

Regioselectivity and Stereoselectivity in Substitution Reactions

In the nucleophilic substitution reactions of this compound, the concepts of regioselectivity and stereoselectivity are critical.

Regioselectivity: For simple intermolecular substitutions, the regioselectivity is unambiguous. The reaction occurs exclusively at the primary carbon atom bearing the bromine atom, as it is the only electrophilic center in the side chain available for SN2 attack. The carbon atoms of the piperidine ring are not susceptible to nucleophilic attack under these conditions.

Stereoselectivity: In intermolecular SN2 reactions, the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide). This results in an inversion of configuration at the electrophilic carbon. However, since the carbon atom in the bromoethyl group of this compound is not a stereocenter, this inversion is not observable in the final product unless isotopic labeling is used.

In the case of intramolecular cyclization to form indolizidine, the stereoselectivity is more complex. The cyclization of methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate yields 2-(methoxycarbonyl)indolizidine as a mixture of two diastereomers. researchgate.netsemanticscholar.org The formation of both cis and trans isomers, in a nearly 1:1 ratio (45:55), indicates that the transition state for the ring-closing step has low diastereoselectivity. researchgate.net This outcome is dependent on the specific substrate and reaction conditions and reflects the relative energies of the different transition states leading to the diastereomeric products.

Reactions of the Piperidine Ring System

Beyond the reactivity of the bromoethyl arm, the piperidine ring itself, particularly the nitrogen atom, can participate in various chemical transformations.

Functionalization of the Piperidine Nitrogen Atom

The nitrogen atom in this compound is a tertiary amine, making it both nucleophilic and basic. This allows for further functionalization at the nitrogen center, primarily through quaternization.

N-Quaternization: As a tertiary amine, this compound can react with alkyl halides to form a quaternary ammonium (B1175870) salt. For example, reaction with methyl iodide would yield 1-(2-bromoethyl)-1-methylpiperidinium iodide. This reaction converts the neutral amine into a positively charged quaternary ammonium salt, significantly altering its physical and chemical properties. The study of N-quaternization of substituted piperidines is complex, with the stereochemical outcome (i.e., whether the new alkyl group adds to the axial or equatorial position relative to the ring) being influenced by the steric and electronic nature of both the piperidine derivative and the alkylating agent. researchgate.net

Ring Transformations and Expansions

The piperidine ring in N-substituted derivatives can undergo rearrangement reactions, particularly when the nitrogen atom is quaternized. These transformations often proceed through the formation of an ylide intermediate and can lead to either ring-rearranged products or ring-expanded structures. The Stevens and Sommelet-Hauser rearrangements are classic examples of such transformations. wikipedia.orgwikipedia.org

Stevens Rearrangement: A quaternary ammonium salt derived from this compound could potentially undergo a Stevens rearrangement. This reaction involves the treatment of the salt with a strong base to form an ammonium ylide, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic shift. For example, if the quaternizing agent were an allyl bromide, subsequent ylide formation and rearrangement could lead to the migration of the allyl group to an adjacent carbon, resulting in a 2-allyl-1-(2-bromoethyl)piperidine derivative. This is a powerful method for forming new carbon-carbon bonds adjacent to the nitrogen atom. wikipedia.orgnih.gov

Sommelet-Hauser Rearrangement: This is a competing pathway to the Stevens rearrangement, typically occurring with quaternary ammonium salts that possess a benzyl group. It involves a researchgate.netwikipedia.org-sigmatropic rearrangement of the initially formed ylide. While not directly applicable to this compound itself, if the molecule were modified to include a benzyl group on the nitrogen (e.g., 1-benzyl-1-(2-bromoethyl)piperidinium), this rearrangement could become a significant pathway, leading to ortho-substitution on the benzyl ring. wikipedia.orgnih.gov

These ylide-mediated rearrangements represent potential, albeit not explicitly documented for this specific substrate, pathways for the complex structural modification of the piperidine core.

Elimination Reactions and Competing Pathways

While specific studies on the elimination reactions of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on established principles of organic chemistry. The primary competing pathways for this compound upon treatment with a base are bimolecular elimination (E2) and intramolecular nucleophilic substitution (SN2).

The E2 elimination would involve the abstraction of a proton from the carbon atom adjacent to the nitrogen (the α-carbon of the ethyl group) by a base, leading to the formation of 1-vinylpiperidine and the expulsion of the bromide ion. This reaction is expected to be favored by strong, sterically hindered bases. mdpi.com The general mechanism for an E2 reaction is a concerted process where the base removes a proton, and the leaving group departs simultaneously, forming a double bond. libretexts.org

A significant competing pathway is the intramolecular SN2 reaction, where the lone pair of electrons on the piperidine nitrogen acts as an internal nucleophile, attacking the carbon bearing the bromine atom. This results in the formation of a bicyclic quaternary ammonium salt, the aziridinium ion (specifically, 1-azoniabicyclo[4.1.0]heptane bromide). The formation of aziridinium ions is a well-known reaction for N-(2-haloethyl)amines. stackexchange.com This intramolecular cyclization is often rapid due to the favorable proximity of the reacting centers, a phenomenon known as the Thorpe-Ingold effect. libretexts.org

The predominance of either the elimination or the intramolecular substitution pathway is highly dependent on the reaction conditions, as outlined in the table below.

| Reaction Condition | Favored Pathway | Expected Major Product | Rationale |

|---|---|---|---|

| Strong, sterically hindered base (e.g., potassium tert-butoxide) | E2 Elimination | 1-Vinylpiperidine | The bulky base is a poor nucleophile and preferentially abstracts the sterically accessible proton. nih.gov |

| Non-basic or weakly basic conditions | Intramolecular SN2 | 1-Azoniabicyclo[4.1.0]heptane bromide | The internal nucleophile (nitrogen) readily attacks the electrophilic carbon without the need for a strong external base. |

| Strong, non-hindered base (e.g., sodium hydroxide) | Competition | Mixture of 1-vinylpiperidine and cyclization/decomposition products | The base can act as both a base for elimination and a nucleophile, leading to a mixture of products. chemistrysteps.com |

| High temperature | E2 Elimination | 1-Vinylpiperidine | Elimination reactions are generally favored by higher temperatures due to their higher activation energy and greater increase in entropy compared to substitution reactions. nih.gov |

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on this compound are scarce. However, insights can be drawn from the extensive body of research on analogous N-(2-haloethyl)amines and general principles of reaction mechanisms.

The most significant and well-documented reaction intermediate in the transformations of N-(2-haloethyl)amines is the aziridinium ion . stackexchange.com In the case of this compound, this would be the 1-azoniabicyclo[4.1.0]heptane cation. This three-membered ring containing a quaternary nitrogen is highly strained and therefore very reactive towards nucleophiles. Its formation is a key step in many reactions of this class of compounds. The existence of such intermediates can often be inferred from the nature of the final products, which frequently result from the ring-opening of the aziridinium ion by an external nucleophile.

In the context of the E2 elimination pathway, the reaction is believed to proceed through a concerted transition state rather than a distinct intermediate. In this transition state, the C-H bond is partially broken, the C=C double bond is partially formed, and the C-Br bond is partially broken. libretexts.org The geometry of this transition state is crucial, with a preference for an anti-periplanar arrangement of the proton being abstracted and the leaving group.

The E2 elimination reaction is a bimolecular process, and its rate is expected to be dependent on the concentrations of both the substrate, this compound, and the base. The rate law would be:

Rate = kE2 [this compound] [Base]

This second-order kinetics is a hallmark of the E2 mechanism.

The intramolecular SN2 cyclization to form the aziridinium ion is a unimolecular process, as the nucleophile and the electrophile are part of the same molecule. Therefore, the rate of this reaction is expected to be dependent only on the concentration of this compound. The rate law would be:

Rate = kSN2i [this compound]

This first-order kinetics would be characteristic of the intramolecular substitution pathway. libretexts.org

Kinetic studies, by measuring the reaction rate as a function of reactant concentrations, could be a powerful tool to distinguish between these competing pathways under different conditions. For instance, if the reaction rate doubles upon doubling the concentration of the base, it would suggest an E2 mechanism. Conversely, if the rate is independent of the base concentration, an intramolecular SN2 mechanism would be indicated.

| Pathway | Expected Rate Law | Molecularity | Key Kinetic Determinants |

|---|---|---|---|

| E2 Elimination | Rate = kE2 [Substrate][Base] | Bimolecular | Concentration of substrate and base, strength and steric hindrance of the base. |

| Intramolecular SN2 | Rate = kSN2i [Substrate] | Unimolecular | Concentration of the substrate, solvent polarity. |

Synthetic Utility of 1 2 Bromoethyl Piperidine As a Building Block

Precursor for the Synthesis of Novel Heterocyclic Systems

The primary application of 1-(2-bromoethyl)piperidine lies in its role as an alkylating agent, enabling the introduction of the piperidin-1-ylethyl group onto a variety of nucleophilic substrates. This reactivity is fundamental to the construction of diverse heterocyclic compounds.

Indolizidine Synthesis via Intramolecular Cyclization

While this compound itself is not directly cyclized to form indolizidine, its constitutional isomer, 2-(2-bromoethyl)piperidine (B1277137), serves as a key precursor for constructing the indolizidine core through intramolecular cyclization. The synthesis pathway involves an initial aza-Michael reaction, followed by a base-induced intramolecular nucleophilic substitution.

In a representative synthesis, 2-(2-bromoethyl)piperidine hydrobromide undergoes a conjugate addition to an alkyl acrylate, such as methyl or ethyl acrylate, in the presence of a base like triethylamine (B128534). This reaction forms a β-amino ester intermediate, methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate. The subsequent and crucial step involves treating this intermediate with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). The LDA deprotonates the carbon alpha to the ester carbonyl group, generating an enolate. This enolate then acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide ion to forge a new carbon-carbon bond, thereby closing the second ring and forming the bicyclic indolizidine skeleton. This final intramolecular cyclization step yields 2-(methoxycarbonyl)indolizidine, which can be further modified, for instance, by reduction of the ester group to an alcohol.

Table 1: Synthesis of Indolizidine Precursor via Aza-Michael Reaction

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 2-(2-Bromoethyl)piperidine·HBr | Methyl Acrylate | Triethylamine | Acetonitrile (B52724) | Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | 75% |

| 2-(2-Bromoethyl)piperidine·HBr | Ethyl Acrylate | Triethylamine | Acetonitrile | Ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | 78% |

Preparation of Functionalized Ethylenediamine (B42938) Derivatives

This compound is an effective reagent for the synthesis of N-substituted ethylenediamine derivatives. The bromoethyl group provides a reactive electrophilic site that is susceptible to nucleophilic attack by primary and secondary amines. This straightforward SN2 reaction results in the formation of a new carbon-nitrogen bond, yielding compounds that contain the 2-(piperidin-1-yl)ethylamine scaffold.

This scaffold is a significant fragment in molecules designed for therapeutic applications, including treatments for central nervous system (CNS) disorders. The synthesis is typically achieved by reacting this compound with a desired amine in the presence of a base to neutralize the hydrogen bromide generated during the reaction. The versatility of this method allows for the preparation of a wide array of derivatives, as the R-group on the attacking amine can be varied extensively.

General Reaction Scheme:

This reaction is fundamental for creating libraries of compounds for drug discovery, where modifications to the terminal amine group can systematically alter the pharmacological properties of the resulting molecule.

Synthesis of Pyrrole-Containing Piperidine (B6355638) Derivatives

The piperidin-1-ylethyl moiety can be readily introduced into pyrrole-based structures through the N-alkylation of a pyrrole (B145914) ring with this compound. Pyrrole nitrogen atoms are nucleophilic and can displace the bromide ion in a substitution reaction, forming a stable C-N bond.

A relevant synthetic example involves the reaction of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde with piperidine to produce 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. The reverse of this reaction, where the pyrrole anion acts as the nucleophile towards this compound, follows the same chemical principle. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) and may require a base like sodium hydride (NaH) to first deprotonate the pyrrole, thereby increasing its nucleophilicity.

This method provides a direct route to molecules that combine the structural features of both piperidine and pyrrole, two heterocycles that are prevalent in biologically active compounds. The resulting pyrrole-containing piperidine derivatives can serve as intermediates for more complex molecules.

Table 2: Synthesis of a Pyrrole-Containing Piperidine Derivative

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield |

| 1-(2-Bromoethyl)-1H-pyrrole-2-carbaldehyde | Piperidine | DMF | 125 °C | 24 h | 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde | 85% |

Incorporation into Complex Molecular Architectures

The application of this compound extends to more sophisticated synthetic strategies that aim to build molecular complexity in a controlled and efficient manner.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex products from three or more starting materials in a single step. While the direct participation of haloalkanes like this compound as one of the primary components in classic MCRs (like Ugi or Passerini reactions) is not standard, it can be used in sequential MCR-post-condensation strategies.

In such a two-step process, a multi-component reaction is first used to assemble a complex, nucleophilic intermediate. For example, an Ugi reaction could produce a complex amide containing a primary or secondary amine. This intermediate, without purification, can then be reacted with this compound in a subsequent alkylation step. This approach efficiently combines the complexity-generating power of MCRs with the utility of this compound as a tool for introducing the N-ethylpiperidine fragment, leading to highly functionalized and diverse molecular scaffolds.

Application in Tandem Reaction Sequences

Tandem reactions, also known as cascade or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This compound is well-suited for designing tandem reaction sequences initiated by an intermolecular alkylation.

A typical sequence would begin with the reaction of this compound with a substrate containing multiple nucleophilic sites. The initial SN2 reaction forms an intermediate which is poised for a subsequent, intramolecular cyclization. For instance, a substrate containing both an amine and an active methylene (B1212753) group could first be N-alkylated at the amine by this compound. The resulting intermediate could then undergo an intramolecular C-alkylation or condensation, triggered by the addition of a base, to form a new heterocyclic ring. This strategy, combining an intermolecular alkylation with an intramolecular cyclization in a single pot, represents an efficient method for constructing complex heterocyclic systems that incorporate the piperidin-1-ylethyl moiety.

Design and Synthesis of Piperidine-Based Ligands for Catalysis

The piperidine moiety is a prevalent structural motif in a variety of ligands used in transition metal catalysis. The introduction of a 1-(2-ethyl)piperidine fragment can influence the steric and electronic properties of a ligand, thereby modulating the catalytic activity and selectivity of the corresponding metal complex. This compound provides a straightforward route for the incorporation of this N-alkylpiperidine functionality into two major classes of ligands: phosphines and N-heterocyclic carbenes (NHCs).

Piperidine-Functionalized Phosphine (B1218219) Ligands

Phosphine ligands are fundamental in homogeneous catalysis, with applications in cross-coupling reactions, hydrogenations, and hydroformylations. The electronic and steric nature of the substituents on the phosphorus atom is crucial to the catalyst's performance. The synthesis of phosphine ligands bearing a piperidine group can be readily achieved through the nucleophilic substitution of the bromine atom in this compound by a phosphide (B1233454) anion, such as lithium diphenylphosphide. This reaction yields a tertiary phosphine with a pendant ethylpiperidine arm.

The general synthetic approach involves the deprotonation of a secondary phosphine, like diphenylphosphine, with a strong base (e.g., n-butyllithium) to generate the corresponding phosphide. Subsequent reaction with this compound leads to the formation of the desired ligand. The presence of the basic piperidine nitrogen can offer several advantages, including improved solubility of the resulting metal complex and the potential for hemilabile coordination, where the piperidine nitrogen can reversibly bind to the metal center, influencing the catalytic cycle.

| Ligand Type | Synthetic Precursors | General Reaction | Potential Catalytic Applications |

| Piperidine-phosphine | This compound, Diphenylphosphine, n-Butyllithium | Nucleophilic substitution | Suzuki-Miyaura coupling, Heck reaction, Buchwald-Hartwig amination |

Piperidine-Substituted N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a significant class of ligands in organometallic chemistry and catalysis, often serving as robust alternatives to phosphines. The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, often involves the N-alkylation of an appropriate heterocyclic precursor. This compound can be employed as an alkylating agent to introduce the ethylpiperidine moiety onto one of the nitrogen atoms of an imidazole (B134444) or related N-heterocycle.

For instance, the reaction of imidazole with this compound, often in the presence of a base, would yield the N-alkylated imidazole. Further alkylation at the second nitrogen atom with a different alkyl halide, followed by deprotonation, would generate the free NHC, which can then be coordinated to a metal center. The piperidine group in these NHC ligands can sterically tune the catalytic pocket and may also participate in non-covalent interactions that influence the selectivity of the catalytic transformation.

| Ligand Type | Synthetic Precursors | General Reaction | Potential Catalytic Applications |

| Piperidine-NHC | This compound, Imidazole, Alkyl halide, Base | N-alkylation, Cyclization | Olefin metathesis, C-H activation |

Scaffold for Probes in Chemical Biology (excluding pharmacological activity)

Chemical probes are essential tools for studying biological processes in their native environment. These molecules are designed to interact with specific biological targets and report on their presence or activity. The piperidine scaffold is a common feature in bioactive molecules, and its incorporation into chemical probes can be advantageous. This compound serves as a useful building block for the synthesis of such probes, particularly fluorescent and affinity-based probes, where it can function as a structural component or a linker.

Fluorescent Probes

Fluorescent probes are designed to emit light upon excitation, allowing for the visualization of biological molecules and processes. The synthesis of novel fluorescent dyes can involve the incorporation of various functional groups to tune their photophysical properties and target specificity. The 1-(2-ethyl)piperidine group can be attached to a fluorophore scaffold through the reaction of this compound with a nucleophilic site on the dye precursor. For example, a phenolic hydroxyl or an amino group on a coumarin, fluorescein, or rhodamine derivative could be alkylated with this compound. The presence of the piperidine moiety can influence the probe's solubility, cellular uptake, and subcellular localization.

| Probe Type | Core Scaffold Example | Synthetic Strategy | Application in Chemical Biology |

| Fluorescent Probe | Coumarin | O- or N-alkylation with this compound | Cellular imaging, Fluorescence microscopy |

Affinity-Based Probes

Affinity-based probes are used to isolate and identify protein targets of a particular molecule. These probes typically consist of a reactive group, a linker, and a reporter tag, such as biotin (B1667282). This compound can be utilized as a component of the linker in the synthesis of such probes. The piperidine nitrogen can be acylated with a biotin-containing carboxylic acid, and the bromoethyl end can be used to attach to a molecule of interest through nucleophilic substitution. Alternatively, the bromoethyl group can react with a nucleophile on a target molecule, while the piperidine nitrogen serves as an attachment point for the biotin tag via a suitable linker. The resulting biotinylated probe can be used to capture its interacting partners from a cell lysate, which can then be identified by techniques like mass spectrometry.

| Probe Type | Key Components | Role of this compound | Application in Chemical Biology |

| Biotinylated Affinity Probe | Biotin tag, Linker, Reactive group | Linker component | Target identification, Protein pull-down assays |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(2-Bromoethyl)piperidine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular connectivity can be assembled.

For clarity in spectral assignments, the following numbering scheme is used for the atoms in this compound:

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperidine (B6355638) ring and the bromoethyl side chain are observed in distinct regions. The protons on the piperidine ring adjacent to the nitrogen (H-2, H-6) are deshielded due to the electronegativity of the nitrogen atom and typically appear as a multiplet. The remaining ring protons (H-3, H-4, H-5) produce overlapping signals further upfield. The protons on the ethyl chain are observed as two distinct triplets, resulting from coupling with each other. The methylene (B1212753) group attached to the bromine (H-2') is the most downfield signal of the ethyl group due to the strong deshielding effect of the bromine atom.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-4 | ~1.55 | Multiplet | - | 1H |

| H-3, H-5 | ~1.65 | Multiplet | - | 4H |

| H-2, H-6 | ~2.70 | Multiplet (broad) | - | 4H |

| H-1' | ~2.95 | Triplet | ~7.5 | 2H |

Note: Spectral data are representative and can vary based on the solvent and instrument frequency.

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. libretexts.org For this compound, five distinct signals are expected: three for the piperidine ring (C-2/C-6, C-3/C-5, and C-4, assuming rapid ring inversion on the NMR timescale) and two for the ethyl side chain (C-1' and C-2'). The carbon attached to the bromine atom (C-2') is shifted downfield relative to a standard alkane carbon but upfield compared to the carbons adjacent to the nitrogen. The carbons directly bonded to the nitrogen (C-2, C-6, and C-1') are significantly deshielded.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-4 | ~24.5 |

| C-3, C-5 | ~26.0 |

| C-2' | ~32.0 |

| C-2, C-6 | ~54.5 |

Note: Spectral data are representative and can vary based on the solvent and instrument frequency.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule. rsc.orgemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key correlation would be observed between the protons at H-1' (δ ~2.95 ppm) and H-2' (δ ~3.40 ppm), confirming the ethyl group's connectivity. Additionally, correlations would be seen among the interconnected protons of the piperidine ring (H-2/H-6 with H-3/H-5, and H-3/H-5 with H-4), confirming the ring structure. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing definitive ¹H-¹³C one-bond correlations. youtube.com For example, the proton signal at ~3.40 ppm (H-2') would show a correlation to the carbon signal at ~32.0 ppm (C-2'), and the proton signals of the piperidine ring would correlate to their respective carbon signals, solidifying the assignments in Tables 1 and 2. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for connecting different parts of the molecule. A critical HMBC correlation would be observed from the protons on the ethyl chain (H-1') to the carbons of the piperidine ring adjacent to the nitrogen (C-2, C-6), and vice-versa. This long-range coupling across the nitrogen atom provides unequivocal evidence for the N-alkylation of the piperidine ring with the bromoethyl group. emerypharma.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. nih.gov

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of this compound. The molecular formula is C₇H₁₄BrN. A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with approximately equal intensity, separated by two mass units. HRMS can distinguish the exact masses of these isotopic peaks from other potential elemental compositions.

Table 3: Theoretical High-Resolution Mass Data for the Molecular Ion of this compound (C₇H₁₄BrN)

| Ion Formula | Isotope Composition | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [C₇H₁₄⁷⁹BrN]⁺ | ¹²C₇¹H₁₄¹⁴N¹⁷⁹Br¹ | 191.03096 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id It is used to analyze the purity of this compound and to study its fragmentation pattern under electron ionization (EI). The resulting mass spectrum serves as a molecular fingerprint.

The fragmentation of this compound is primarily driven by the nitrogen atom and the bromo-substituent. Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen and loss of the bromine atom. The base peak (most abundant fragment) is often the result of a stable cation formed through alpha-cleavage.

Table 4: Plausible Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 191/193 | [C₇H₁₄BrN]⁺ | Molecular Ion |

| 112 | [C₇H₁₄N]⁺ | Loss of Bromine radical (•Br) |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage: loss of •CH₂Br |

The fragment at m/z 98, representing the N-methylenepiperidinium cation, is often a very prominent peak in the spectra of N-ethylpiperidine derivatives and is expected to be a major fragment for this compound as well. nist.gov The observation of these specific fragments provides strong confirmatory evidence for the structure of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful analytical tool for identifying the functional groups present within a molecule. By measuring the interaction of infrared radiation or monochromatic light with a sample, a spectrum is produced that is characteristic of the molecule's vibrational modes. For this compound, this includes identifying vibrations associated with the piperidine ring, the alkyl chain, and the carbon-bromine bond.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and bond types.

The IR spectrum of this compound can be interpreted by considering the characteristic absorptions of its constituent parts: the piperidine ring and the bromoethyl side chain. The piperidine portion of the molecule features C-H and C-N bonds. The C-H stretching vibrations of the methylene groups (-CH2-) in the ring and the ethyl chain are expected to produce strong absorption bands in the 2850-2975 cm⁻¹ region. docbrown.info C-H deformation vibrations typically appear in the 1370-1470 cm⁻¹ range. docbrown.info

The C-N stretching vibration of the tertiary amine within the piperidine ring is expected to be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The most distinct feature of the bromoethyl group is the C-Br stretching vibration. This bond absorption is characteristically found in the lower wavenumber region of the spectrum, generally between 500 and 780 cm⁻¹. docbrown.info The absence of absorption bands in the 3300-3500 cm⁻¹ range would confirm the tertiary nature of the amine, as N-H stretching vibrations are absent. nist.gov

A summary of the expected key IR absorption bands for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2975 |

| C-H (Alkyl) | Deformation | 1370 - 1470 |

| C-N (Tertiary Amine) | Stretching | 1000 - 1250 |

| C-Br (Bromoalkane) | Stretching | 500 - 780 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, they can be scattered with a change in energy, and this energy difference corresponds to the vibrational energy levels of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule's electron cloud.

For this compound, Raman spectroscopy can provide additional structural information. Symmetrical and non-polar bonds often produce strong signals in Raman spectra. The C-C backbone of the piperidine ring and the ethyl chain would be expected to show distinct Raman scattering. The C-Br bond, being a heavy atom bond, is also typically Raman active.

In practice, the development of Raman spectroscopy as an on-chip analytical tool allows for the effective screening of materials on a micro-scale. nist.gov For a molecule like this compound, theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the Raman shifts and compare them with experimental data for accurate vibrational assignments. scispace.com This combined experimental and computational approach is valuable for the structural characterization of complex molecules. scispace.com A resonance Raman effect might enhance the detection of certain phases if the laser excitation wavelength matches an electronic transition in the molecule. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, which may exist as a crystalline solid in its hydrobromide salt form, X-ray crystallography would provide definitive structural information. nih.gov The analysis would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. A key structural feature of interest would be the conformation of the six-membered piperidine ring. Piperidine and its derivatives typically adopt a stable "chair" conformation. mdpi.com X-ray analysis would precisely define the geometry of this chair conformation and the orientation (axial or equatorial) of the 2-bromoethyl substituent.

Furthermore, the technique elucidates the intermolecular interactions that govern the crystal packing. In the case of a salt like this compound hydrobromide, this would include the ionic interactions between the piperidinium (B107235) cation and the bromide anion, as well as any hydrogen bonding involving the N-H proton of the cation. mdpi.com This detailed structural insight is crucial for understanding the physical properties of the compound and its behavior in the solid state.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used for the purification of compounds and the assessment of their purity. The choice of chromatographic method depends on the volatility and polarity of the compound of interest.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly suitable for compounds that are not easily volatilized.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Since this compound is a basic compound, peak tailing can be an issue due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, an acid modifier such as trifluoroacetic acid (TFA) or phosphoric acid is often added to the mobile phase. nih.govresearchgate.net This protonates the amine, improving peak shape and ensuring reproducible retention times.

Detection of this compound can be challenging as it lacks a strong UV chromophore. While UV detection at low wavelengths (around 200-210 nm) might be possible, it often suffers from low sensitivity and interference from mobile phase components. Alternative detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) could be employed. researchgate.net Alternatively, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride or benzoyl chloride can be performed to enhance detection sensitivity. nih.govgoogle.com

A typical set of HPLC conditions for analyzing piperidine derivatives is outlined in the table below.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Water/Acetonitrile with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV (e.g., 210 nm), CAD, or post-derivatization UV |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a common analytical technique for separating and analyzing compounds that can be vaporized without decomposition. longdom.org It is well-suited for volatile and semi-volatile substances.

The direct analysis of this compound by GC can be challenging. Amines, particularly secondary and primary amines, are known to exhibit poor peak shapes (tailing) due to their polarity and tendency to adsorb onto active sites within the GC system (e.g., the column wall or injector liner). bre.com While this compound is a tertiary amine, it may still benefit from specialized columns designed for amine analysis, such as wax-based or base-deactivated columns, to achieve symmetrical peaks.

An alternative and often more robust approach is derivatization. Converting the amine into a less polar, more volatile derivative can significantly improve its chromatographic behavior. For piperidine and other amines, derivatization with reagents such as isobutyl chloroformate or N-methyl-bis(trifluoroacetamide) (MBTFA) can be effective. chromforum.orgresearchgate.net This process masks the polar amine group, reducing tailing and improving thermal stability.

The separation would typically be performed on a capillary column with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds, offering high sensitivity. For definitive identification, a Mass Spectrometer (MS) detector can be coupled with the GC (GC-MS), providing both retention time data and a mass spectrum of the compound, which allows for structural elucidation and confirmation. nih.govfrontiersin.org

A potential set of GC conditions for the analysis of this compound is summarized below.

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 60°C, ramp at 15°C/min to 250°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280°C (FID) |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely employed analytical technique for the qualitative monitoring of organic reactions, including the synthesis and subsequent transformations of this compound. sigmaaldrich.comanalyticaltoxicology.com Its utility lies in its simplicity, speed, low cost, and high sensitivity, allowing chemists to rapidly assess the status of a reaction by observing the consumption of starting materials and the formation of products. sigmaaldrich.comchemistryhall.com

The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent or solvent system). wisc.eduwisc.edu In the context of a chemical reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the pure starting material(s). chemistryhall.com

As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates. chemistryhall.com This separation is primarily governed by polarity. wisc.edu Silica gel is a highly polar stationary phase. wisc.edu Consequently, more polar compounds adsorb more strongly to the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). wisc.edu Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value. wisc.eduwisc.edu The Rf value is a characteristic property of a compound under a specific set of chromatographic conditions (stationary phase, mobile phase, temperature) and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu

For a reaction involving this compound, a typical TLC plate would be spotted with three lanes:

Starting Material (SM): A reference spot of the limiting reactant (e.g., piperidine or a precursor to this compound).

Co-spot (Co): A spot where both the starting material and the reaction mixture are applied in the same location. This helps to confirm the identity of the starting material spot in the reaction lane, especially if the Rf values of the reactant and product are very close.

Reaction Mixture (Rxn): A spot of the aliquot taken from the reaction vessel.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the "Rxn" lane, which is typically accompanied by the appearance and intensification of a new spot corresponding to the product.

Selection of Chromatographic Conditions

The choice of the mobile phase is critical for achieving clear separation. For piperidine derivatives, which are basic, standard silica gel plates are commonly used. However, the solvent system often requires optimization. This compound is a tertiary amine of moderate polarity. A typical eluent would be a mixture of a non-polar solvent (e.g., hexane (B92381), ethyl acetate) and a more polar solvent (e.g., methanol, dichloromethane). To prevent the basic amine from streaking on the acidic silica gel, a small amount of a base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the eluent system. sigmaaldrich.com

Visualization

Since many piperidine derivatives are not colored and may not be strongly UV-active, visualization of the separated spots on the TLC plate often requires a developing agent. Common methods include:

UV Light (254 nm): If the compounds contain a UV-active chromophore, they will appear as dark spots on a fluorescent green background (when using F254 silica plates).

Iodine Vapor: Placing the dried TLC plate in a chamber containing iodine crystals is a general, non-destructive method that visualizes most organic compounds as brownish-yellow spots. ictsl.net

Potassium Permanganate (B83412) Stain: A solution of potassium permanganate can visualize compounds that are susceptible to oxidation, appearing as yellow-brown spots on a purple background.

Dragendorff's Reagent: This is a specific stain for alkaloids and other nitrogen-containing compounds, typically yielding orange or reddish-brown spots.

Illustrative Example of Reaction Monitoring

Consider a hypothetical reaction where this compound is used as an alkylating agent to synthesize a more complex molecule (Product P). The progress of this reaction can be monitored using TLC. The table below provides representative data for such an analysis, illustrating how different solvent systems affect the separation and Rf values.

| Solvent System (v/v/v) | Rf of this compound | Rf of Product P (Hypothetical) | Observations |

|---|---|---|---|

| Hexane / Ethyl Acetate (B1210297) (80:20) | 0.35 | 0.20 | Good separation. Both spots are well-defined and move off the baseline. Suitable for monitoring. |

| Ethyl Acetate (100%) | 0.75 | 0.60 | Spots are higher on the plate. Separation is still clear but resolution might be slightly reduced. |

| Ethyl Acetate / Methanol (95:5) | 0.85 | 0.75 | Rf values are too high. The spots are compressed near the solvent front, leading to poor separation. The eluent is too polar. |

| Hexane / Ethyl Acetate / Triethylamine (79:20:1) | 0.38 | 0.22 | Excellent separation with sharp, well-defined spots. The added base prevents tailing of the amine spots. |

This illustrative data demonstrates that by selecting an appropriate solvent system, such as Hexane/Ethyl Acetate with a small amount of triethylamine, a clear distinction between the reactant and product can be achieved, enabling effective real-time monitoring of the reaction's progress.

Computational Chemistry and Theoretical Investigations of 1 2 Bromoethyl Piperidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state electronic structure of molecules. A DFT study on 1-(2-bromoethyl)piperidine would begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-N (piperidine ring) | ~1.47 Å |

| C-C (piperidine ring) | ~1.54 Å | |

| C-C (ethyl chain) | ~1.53 Å | |

| C-Br | ~1.97 Å | |

| Bond Angle | C-N-C (piperidine ring) | ~111° |

| N-C-C (ethyl chain) | ~113° | |

| C-C-Br | ~110° |

Note: These are illustrative values. No specific DFT data for this compound has been found in the searched literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the nitrogen atom of the piperidine (B6355638) ring and the bromine atom, due to the presence of lone pairs of electrons. The LUMO would likely be associated with the antibonding orbitals of the C-Br bond.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Molecular Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are illustrative values. No specific HOMO-LUMO analysis for this compound has been found in the searched literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) indicate electron-poor areas, which are susceptible to nucleophilic attack.

In a hypothetical MEP map of this compound, the region around the nitrogen atom would be expected to show a negative potential due to its lone pair of electrons, making it a likely site for interaction with electrophiles. The area around the hydrogen atoms and the bromine atom would likely exhibit a positive potential.

Conformational Analysis and Energy Landscapes

The piperidine ring can exist in various conformations, with the chair conformation being the most stable. For this compound, the orientation of the 2-bromoethyl substituent (axial vs. equatorial) would lead to different conformers with distinct energies. A detailed conformational analysis would involve mapping the potential energy surface to identify all stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules. No specific conformational analysis studies for this compound were found in the reviewed literature.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the transition state structures, which are the high-energy intermediates that connect reactants and products. By calculating the activation energies, researchers can predict the feasibility and kinetics of different reaction pathways. For instance, modeling the intramolecular cyclization to form a quaternary ammonium (B1175870) salt could provide insights into its reactivity. There are currently no available reaction pathway modeling studies for this specific compound.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. This analysis provides a fingerprint plot that summarizes the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. As no crystal structure data for this compound is readily available, a Hirshfeld surface analysis has not been performed.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules. researchgate.net By calculating the forces between atoms and using them to predict molecular motion, MD simulations provide a detailed picture of a molecule's conformational landscape and dynamic properties. For this compound, MD simulations can offer critical insights into its structural flexibility, which is governed by the piperidine ring's puckering and the rotational freedom of the N-substituted bromoethyl group.

The dynamic behavior of this compound is primarily characterized by several key motions:

Piperidine Ring Conformation: The piperidine ring is not planar and typically adopts a chair conformation, which is energetically more stable than boat or twist-boat forms. ias.ac.in However, the ring can undergo conformational inversion (ring flipping), converting one chair form to another. During this process, axial substituents become equatorial, and vice versa.

Orientation of the N-(2-Bromoethyl) Substituent: The bromoethyl group attached to the nitrogen atom can be in either an axial or equatorial position relative to the piperidine ring. The relative stability of these two orientations is a key aspect of the molecule's conformational preference. researchgate.net

Side-Chain Torsion: The 2-bromoethyl side chain has rotational freedom around the C-N and C-C single bonds. This rotation leads to various spatial arrangements of the bromine atom relative to the piperidine ring.

MD simulations can quantify the probability of finding the molecule in these different conformations and the energy barriers between them.

A hypothetical molecular dynamics simulation of this compound in a solvent, such as water, would track the positions of all atoms over time. The analysis of the resulting trajectory could provide data on the equilibrium populations of different conformers.

Table 1: Hypothetical Conformational Population of this compound from a Simulated Trajectory

| Conformation | Substituent Orientation | Population (%) | Average Ring Puckering Amplitude (Å) |

| Chair | Equatorial | 92.5 | 0.55 |

| Chair | Axial | 7.0 | 0.58 |

| Twist-Boat | - | 0.5 | 0.45 |